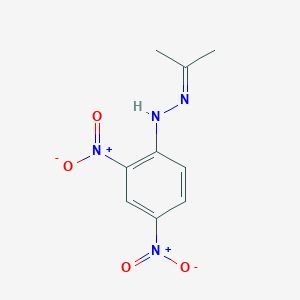

アセトン 2,4-ジニトロフェニルヒドラゾン

説明

2-Propanone, (2,4-dinitrophenyl)hydrazone, also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone, is a useful research compound. Its molecular formula is C9H10N4O4 and its molecular weight is 238.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Propanone, (2,4-dinitrophenyl)hydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131450. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propanone, (2,4-dinitrophenyl)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanone, (2,4-dinitrophenyl)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

分析化学

アセトン 2,4-ジニトロフェニルヒドラゾンは、さまざまな化学分析において分析試薬として使用されます。これは、α-ピネンとヒドロキシルラジカルの反応の酸化生成物として得られます。 この化合物は、ガスクロマトグラフィー(GC)および質量分析計(MS)と組み合わせた高速液体クロマトグラフィー(HPLC)などの技術を使用して決定されます .

生物医学研究

生物医学研究では、この化合物は、大豆リポキシゲナーゼおよび腎臓プロスタグランジン合成酵素に対する阻害活性を示しており、炎症性プロセスおよび関連する疾患の研究における潜在的な用途を示唆しています .

臨床診断

HPLCと2,4-ジニトロフェニルヒドラジン(関連する化合物)を誘導体化試薬として用いた分析方法は、ヒト血液中のアセトンの定量分析のために開発されており、臨床診断目的で適用できます .

タバコ研究

この化合物は、主流煙に含まれる脂肪族ケトンの誘導体です。 その存在と濃度は、タバコ煙の化学組成とその潜在的な健康への影響を理解するために研究できます .

生殖能力研究

アセトン 2,4-ジニトロフェニルヒドラゾンは、生殖能力の検出において分析試薬として使用されてきましたが、このアプリケーションに関する具体的な詳細は検索結果には記載されていません .

作用機序

Target of Action

Acetone 2,4-dinitrophenylhydrazone, also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone, primarily targets aldehydes and ketones . It is a derivative of dinitrophenylhydrazone (DNPH), which is known for its inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .

Mode of Action

The compound operates through a nucleophilic addition-elimination reaction . Initially, the 2,4-dinitrophenylhydrazone adds across the carbon-oxygen double bond in the target molecule (the addition stage). This interaction results in an intermediate compound, which then loses a molecule of water (the elimination stage) .

Biochemical Pathways

The biochemical pathway involved in this reaction is the addition-elimination reaction . The addition of 2,4-dinitrophenylhydrazone across the carbon-oxygen double bond of the target molecule, followed by the elimination of a water molecule, leads to the formation of a 2,4-dinitrophenylhydrazone .

Result of Action

The result of the action of Acetone 2,4-dinitrophenylhydrazone is the formation of a 2,4-dinitrophenylhydrazone . This reaction is used as a test for the presence of the carbon-oxygen double bond in aldehydes and ketones .

生化学分析

Biochemical Properties

It has been shown to exhibit inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .

Molecular Mechanism

It is known to be involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .

Metabolic Pathways

The metabolic pathways involving Acetone 2,4-dinitrophenylhydrazone are not well characterized. It is known that acetone, a related compound, can be metabolized to form acetoacetic acid, β-hydroxybutyric acid, and glucose

特性

IUPAC Name |

2,4-dinitro-N-(propan-2-ylideneamino)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIXYAIGWMAGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061788 | |

| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1567-89-1 | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1567-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1567-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1567-89-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Acetone 2,4-dinitrophenylhydrazone?

A1: Acetone 2,4-dinitrophenylhydrazone (also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone) is a chemical compound formed by the reaction of acetone with 2,4-dinitrophenylhydrazine.

Q2: How does the structure of Acetone 2,4-dinitrophenylhydrazone influence its aggregation behavior?

A: Research has shown that Acetone 2,4-dinitrophenylhydrazone exists in two polymorphic forms: triclinic and monoclinic. []

- The monoclinic form (Z' = 2, space group P2(1)/n) exhibits two distinct molecular arrangements. One type forms dimers identical to the triclinic polymorph, while the other type arranges into C6 chains. []

Q3: What is known about the solubility of Acetone 2,4-dinitrophenylhydrazone?

A3: While specific solubility data for Acetone 2,4-dinitrophenylhydrazone is not provided in the abstracts, related information is available:

- Research on D-3-hydroxybutyrate dehydrogenase mentions that acetone 2,4-dinitrophenylhydrazone exhibits limited solubility (0.098mg/ml, 0.413mM) in 2.29M HCl solution, a condition where 2,4-dinitrophenylhydrazine shows maximum solubility. []

Q4: Has Acetone 2,4-dinitrophenylhydrazone been explored for any biological activity?

A: While the provided research doesn't directly investigate the biological activity of Acetone 2,4-dinitrophenylhydrazone, one study explored the use of a semi-synthetic analogue, SSi6, derived from []-gingerol using the acetone-2,4-dinitrophenylhydrazone reagent. [] This suggests that chemical modifications of natural compounds using reagents like acetone-2,4-dinitrophenylhydrazone could be a strategy for developing new molecules with potential biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。